Non-Apoptotic Cell Death in TNBC
Fak-IN-11 is explicitly reported to induce non-apoptotic cell death in MDA-MB-231 triple-negative breast cancer cells, a mechanism distinct from that of many other FAK inhibitors. For instance, the high-potency FAK inhibitors PF-573228 and PF-562271 have been noted to not inhibit cell growth or induce apoptosis in certain cell models despite effective FAK phosphorylation inhibition [1][2]. This highlights a unique functional outcome for Fak-IN-11's cytotoxic activity.
vs. PF-573228/PF-562271: no apoptosis/cell growth inhibition in certain models
| Evidence Dimension | Cell Death Mechanism |
|---|---|
| Target Compound Data | Induces non-apoptotic cell death |
| Comparator Or Baseline | PF-573228 and PF-562271 do not induce apoptosis or inhibit cell growth in certain cell models despite effective FAK inhibition |
| Quantified Difference | Qualitative difference in mechanism of cell death (non-apoptotic vs. non-apoptotic/apoptotic resistant phenotype) |
| Conditions | MDA-MB-231 cells (Fak-IN-11); Various cell lines including REF52 and PC3 for PF-573228 |
Why This Matters
This matters for researchers specifically investigating non-apoptotic cell death pathways or seeking to bypass apoptosis resistance in TNBC, as Fak-IN-11 provides a distinct tool compound phenotype not consistently achieved by more potent FAK inhibitors.
- [1] Chawengrum P, et al. The amide derivative of anticopalic acid induces non-apoptotic cell death in triple-negative breast cancer cells by inhibiting FAK activation. Sci Rep. 2023 Aug 18;13(1):13456. View Source
- [2] Slack-Davis JK, et al. Cellular characterization of a novel focal adhesion kinase inhibitor. J Biol Chem. 2007;282(20):14845-52. View Source
